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Triafur and 1,3,4-Thiadiazole Drugs

Triafur is identified as an antiviral drug containing a 1,3,4-thiadiazole ring structure [1]. The table below

lists other pharmaceuticals that share this core scaffold.

Drug Name Primary Therapeutic Use Core Pharmacological Action

Triafur Antiviral Information not available in search results
Acetazolamide Diuretic Carbonic anhydrase inhibitor [1]
Methazolamide Diuretic Carbonic anhydrase inhibitor [1]
Sulphamethizole Antimicrobial Dihydropteroate synthase inhibitor [1]
Megazol Antiprotozoal Protein and DNA synthesis inhibitor [1]
Cefazolin Antibiotic Cell wall synthesis inhibitor [1]

Azetepaa Anti-Cancer Alkylating agent [1]
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Avenues for Further Research

While direct data on Triafur is limited, recent studies on similar 1,3,4-thiadiazole derivatives demonstrate

the value of DFT analysis in drug development.

¢ Molecular Docking and DFT: Recent research has synthesized novel 1,3,4-thiadiazole-2-
carboxamide derivatives and evaluated them as potential SARS-CoV-2 main protease (Mpro)
inhibitors [1]. The workflow for such an integrated computational study can be visualized below:

Integrated Computational Drug Analysis Workflow

Compound Synthesis —#| Molecular Docking —>-—>-—> In Vivo Validation

Click to download full resolution via product page

¢ Key DFT Findings in Related Studies: For the top-ranked compounds in the mentioned study, DFT
calculations of the HOMO-LUMO energy gap (AE) showed a lower value than the standard drug
Nirmatrelvir, suggesting high chemical reactivity and potential for charge transfer at the molecular
level [1]. Docking studies against the SARS-CoV-2 Mpro (PDB: 6LU7) showed binding affinities
ranging from approximately -6.5 to -7.3 kcal/mol for these derivatives [1].

How to Proceed

Given the lack of specific data, here are practical steps you can take:

¢ Explore Generic Databases: Check chemical and pharmaceutical databases for Triafur's structural
information (SMILES, InChl, SDF files) to perform your own computational analysis.

¢ Literature Search for Analogs: Broaden your search to include DFT studies on other 1,3,4-
thiadiazole-containing drugs like Acetazolamide or Methazolamide to understand the general
electronic properties of this pharmacophore.

e Conduct Original Calculations: If feasible, obtaining the crystal structure of Triafur or a similar
compound would allow you to perform a novel DFT study and molecular docking simulations to
predict its behavior and interactions.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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